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This technical guide provides an in-depth analysis of the kinase selectivity profile of neladalkib
(NVL-655), a novel, brain-penetrant, fourth-generation anaplastic lymphoma kinase (ALK)

inhibitor. Designed to overcome the limitations of previous ALK inhibitors, neladalkib exhibits a

high degree of selectivity for ALK, including a wide range of resistance mutations, while sparing

the structurally related tropomyosin receptor kinase (TRK) family. This targeted approach is

intended to minimize off-target toxicities, particularly neurological adverse events associated

with TRK inhibition, and offer a more durable therapeutic response for patients with ALK-

positive cancers.

Executive Summary
Neladalkib demonstrates potent inhibitory activity against wild-type ALK and a comprehensive

panel of clinically relevant ALK resistance mutations. A key feature of its design is its

remarkable selectivity over the TRK kinase family, which is crucial for an improved safety

profile. Kinome-wide screening reveals that neladalkib is highly selective for ALK, with greater

than 50-fold selectivity over 96% of the kinases tested.[1][2] This high degree of selectivity

underscores its potential as a best-in-class ALK inhibitor.
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Quantitative Selectivity Profile
The selectivity of neladalkib has been rigorously evaluated in biochemical and cellular assays.

The following tables summarize the half-maximal inhibitory concentrations (IC50) of neladalkib
against ALK, its resistance mutations, and a selection of other kinases, with a particular focus

on the TRK family.

Table 1: Biochemical IC50 Values of Neladalkib against ALK and its Mutations
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Target Neladalkib IC50 (nM)

ALK (Wild-Type) 2.8[3]

ALKT1151insT 0.9 - 6.8[3]

ALKT1151M 0.9 - 6.8[3]

ALKL1152R 0.9 - 6.8[3]

ALKC1156Y 0.9 - 6.8[3]

ALKI1171N 0.9 - 6.8[3]

ALKI1171S 0.9 - 6.8[3]

ALKI1171T 0.9 - 6.8[3]

ALKF1174L 0.9 - 6.8[3]

ALKF1174S 0.9 - 6.8[3]

ALKV1180L 0.9 - 6.8[3]

ALKL1198F 0.9 - 6.8[3]

ALKG1202R 0.9 - 6.8[3]

ALKD1203N 0.9 - 6.8[3]

ALKS1206R 0.9 - 6.8[3]

ALKR1275Q 0.9 - 6.8[3]

ALKG1196M 11 - 79[3]

ALKG1269A 11 - 79[3]

ALKG1269S 11 - 79[3]

ALKG1202R/L1196M 1.8[3]

Table 2: Selectivity of Neladalkib against TRK Family Kinases
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Kinase Neladalkib Selectivity (Fold vs. ALK)

TRK 22 to >874[1][2]

Experimental Protocols
The determination of neladalkib's kinase selectivity profile involved several key experimental

methodologies.

Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of neladalkib against purified kinase

enzymes.

Methodology:

Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, and

ATP were used.

Assay Principle: A common method is a time-resolved fluorescence resonance energy

transfer (TR-FRET) assay. In this format, a biotinylated substrate peptide and an anti-

phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) are

used. Upon phosphorylation by the kinase, the antibody binds to the substrate. A fluorescent

acceptor (e.g., streptavidin-XL665) is then added, which binds to the biotinylated substrate.

Procedure:

Neladalkib was serially diluted to various concentrations.

The kinase, peptide substrate, and neladalkib were pre-incubated in an assay buffer.

The kinase reaction was initiated by the addition of ATP.

The reaction was allowed to proceed for a defined period at a controlled temperature.

The reaction was stopped by the addition of EDTA.
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The detection reagents (antibody and streptavidin-acceptor) were added, and the mixture

was incubated to allow for binding.

Data Analysis: The TR-FRET signal, which is proportional to the amount of phosphorylated

substrate, was measured using a plate reader. IC50 values were calculated by fitting the

dose-response data to a four-parameter logistic equation.

Cellular Kinase Inhibition Assay
Objective: To assess the inhibitory activity of neladalkib on ALK phosphorylation and

downstream signaling in a cellular context.

Methodology:

Cell Lines: Ba/F3 cells engineered to express various EML4-ALK fusion proteins, including

wild-type and mutant forms, were utilized.

Assay Principle: The inhibition of ALK autophosphorylation in response to neladalkib
treatment was measured.

Procedure:

Cells were seeded in multi-well plates and cultured overnight.

Cells were treated with a range of concentrations of neladalkib for a specified duration

(e.g., 2-4 hours).

Following treatment, cells were lysed to extract proteins.

The levels of phosphorylated ALK (pALK) and total ALK were determined by Western

blotting or a quantitative immunoassay (e.g., ELISA).

Data Analysis: The ratio of pALK to total ALK was quantified, and the IC50 values were

determined by plotting the percentage of inhibition against the drug concentration.

KINOMEscan™ Selectivity Profiling
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Objective: To broadly assess the selectivity of neladalkib against a large panel of human

kinases.

Methodology:

Assay Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed

competition binding assay. Test compounds are profiled for their ability to compete with an

immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

Procedure:

A single concentration of neladalkib (e.g., 1 µM) was incubated with the kinase panel.

The amount of kinase bound to the immobilized ligand was measured by quantitative PCR

of the DNA tag.

Data Analysis: The results are reported as a percentage of the DMSO control (%Ctrl). A

lower %Ctrl value indicates stronger binding of the compound to the kinase. The data is often

visualized as a dendrogram to show the selectivity across the human kinome.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the context of neladalkib's action and the methods used for its

characterization, the following diagrams are provided.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

ALK Receptor
Tyrosine Kinase

GRB2 PI3K JAKPLCγ

SOS

RAS

RAF

MEK

ERK

Gene Transcription
(Proliferation, Survival)

PIP3

PIP2

 P

AKT

mTOR

STAT3IP3DAG

PKC

Neladalkib

Inhibition

Click to download full resolution via product page

Caption: ALK Signaling Pathway and the Point of Inhibition by Neladalkib.
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Caption: Generalized Workflow for a Biochemical Kinase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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